2-methyl-4-(methylamino)butan-1-ol
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Overview
Description
2-methyl-4-(methylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a derivative of butanol, featuring both a methyl group and a methylamino group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-4-(methylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(methylamino)butan-2-ol: Similar in structure but with different positional isomerism.
2-ethyl-2-(methylamino)methylbutan-1-ol: Features an additional ethyl group, altering its chemical properties.
4-(4-methoxy-2-methylphenyl)butan-1-ol: Contains a methoxyphenyl group, providing different reactivity and applications
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
324760-88-5 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
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